Home > Products > Screening Compounds P134004 > 2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE -

2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Catalog Number: EVT-3604367
CAS Number:
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alternative methods: Some variations utilize different nitrogen sources, like N-methylaniline [], or replace the diketone with other suitable starting materials [].

  • Lewis acids: For example, ytterbium triflate [].
  • Ammonium salts: Ammonium acetate is frequently used [].
  • Microwave irradiation: This method can significantly accelerate reaction rates [].
  • Ultrasound: This technique can also enhance reaction yields [].
Molecular Structure Analysis
  • Cyclohexene ring conformation: Typically adopts a sofa or half-chair conformation [, , ].
  • Dihydropyridine ring conformation: Generally exists in a shallow boat conformation [, ].
  • Aryl/heteroaryl substituent orientation: The aryl or heteroaryl group at the 4-position often exhibits an orthogonal or pseudo-axial orientation relative to the dihydropyridine ring [].
  • N—H⋯O hydrogen bonds: Frequently observed between the NH group of the dihydropyridine ring and carbonyl oxygen atoms of neighboring molecules, leading to the formation of chains or other supramolecular architectures [, , ].
  • C—H⋯O hydrogen bonds: These weaker interactions contribute to the overall crystal packing stability [].
Mechanism of Action
  • Calcium modulatory properties: Certain derivatives might influence calcium channels, although specific details are not provided [].
  • CB2 receptor ligands: While not directly addressed in these papers, structurally similar compounds, such as aminoalkylindoles and cannabilactones, are known to interact with cannabinoid receptors []. This suggests potential for exploring the CB2 receptor binding affinity of 1,4,5,6,7,8-hexahydroquinoline derivatives.
Applications
  • Medicinal chemistry:

    • Drug discovery: The structural diversity of 1,4,5,6,7,8-hexahydroquinolines makes them attractive scaffolds for developing new drug candidates. The potential calcium modulatory properties [] and possible CB2 receptor interactions [] warrant further investigation for their therapeutic potential in various diseases.

Methyl 2,7,7‐trimethyl‐4‐(3-nitrophenyl)‐5‐oxo‐1,4,5,6,7,8‐hexahydroquinoline‐3‐carboxylate

  • Compound Description: This compound is a 1,4-DHP derivative featuring a methyl carboxylate group at the 3-position and a 3-nitrophenyl group at the 4-position of the hexahydroquinoline core. []
  • Relevance: This compound shares the core 1,4,5,6,7,8-hexahydroquinoline scaffold with 2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. The structural variations lie in the substituents at the 3- and 4- positions. While the related compound possesses a methyl carboxylate and a 3-nitrophenyl group, the target compound has a (4-methyl-2-pyridinyl)carboxamide and a 2-pyridinyl group at the respective positions. []

3-Acetyl‐2,7,7‐trimethyl‐4‐phenyl‐1,4,5,6,7,8‐hexahydro‐5‐quinolone

  • Compound Description: This compound represents another variation of the 1,4-DHP scaffold, featuring an acetyl group at the 3-position and a simple phenyl group at the 4-position of the hexahydroquinoline core. []

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound is a 1,4-DHP derivative structurally similar to the first related compound, with a 3-cyanophenyl group replacing the 3-nitrophenyl group at the 4-position of the hexahydroquinoline. []
  • Relevance: This compound belongs to the same series of 1,4-DHP derivatives as 2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, sharing the same core scaffold and the methyl carboxylate group at the 3-position. The difference lies in the 4-position substituent, where the related compound possesses a 3-cyanophenyl group and the target compound has a 2-pyridinyl group. []

Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound maintains the methyl carboxylate at the 3-position but introduces a 4-chlorophenyl group at the 4-position of the hexahydroquinoline. []

Methyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate

  • Compound Description: This compound features a 4-isopropylphenyl group at the 4-position of the hexahydroquinoline, while retaining the methyl carboxylate at the 3-position. []

Methyl 4-(4-hydroxy-3-methoxy-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid methyl ester

  • Compound Description: This compound introduces a 4-hydroxy-3-methoxy-phenyl group at the 4-position, maintaining the methyl carboxylate at the 3-position of the hexahydroquinoline. []
  • Relevance: This compound belongs to the same series of 1,4-DHP derivatives with variations in the substituent at the 4-position. Compared to 2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, it possesses a 4-hydroxy-3-methoxyphenyl group instead of a 2-pyridinyl group at the 4-position, while sharing the same core structure and the methyl carboxylate group at the 3-position. []

Meth­yl 4-(3-chloro­phen­yl)-2,7,7-trimeth­yl-5-oxo-1,4,5,6,7,8-hexa­hydro­quinoline-3-carboxyl­ate

  • Compound Description: This compound features a 3-chlorophenyl group at the 4-position of the hexahydroquinoline and retains the methyl carboxylate group at the 3-position. []
  • Relevance: This compound is structurally similar to 2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, sharing the same core structure and the methyl carboxylate group at the 3-position. The difference lies in the substituent at the 4-position, where the related compound has a 3-chlorophenyl group and the target compound possesses a 2-pyridinyl group. []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound presents a 1-methyl-1H-indol-3-yl group at the 4-position and an ethyl carboxylate group at the 3-position of the hexahydroquinoline core. []
  • Relevance: This compound demonstrates further structural variation within the series, sharing the core scaffold with 2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide but differing in both the 3- and 4- position substituents. It features an ethyl carboxylate and a 1-methyl-1H-indol-3-yl group, contrasting with the (4-methyl-2-pyridinyl)carboxamide and 2-pyridinyl groups present in the target compound. []

Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound features a 2-chloro-5-nitrophenyl group at the 4-position and retains the methyl carboxylate group at the 3-position. []

Methyl 2,7,7-trimethyl-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound introduces a 3-methylthiophen-2-yl group at the 4-position, while retaining the methyl carboxylate group at the 3-position. []
  • Relevance: This compound further emphasizes the diverse range of substituents possible on the 1,4-DHP scaffold. While it shares the core structure and the methyl carboxylate group at the 3-position with 2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, it differs in the 4-position substituent, possessing a 3-methylthiophen-2-yl group instead of the 2-pyridinyl group. []

Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound features a 4-bromothiophen-2-yl group at the 4-position, maintaining the methyl carboxylate group at the 3-position. []
  • Relevance: Belonging to the same series as 2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, this compound shares the same core structure and the methyl carboxylate at the 3-position. The key difference lies in the 4-position substituent, where the related compound has a 4-bromothiophen-2-yl group and the target compound possesses a 2-pyridinyl group. []

Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound features a 4-bromophenyl group at the 4-position of the hexahydroquinoline and a methyl carboxylate group at the 3-position. []

Methyl-2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound represents a simplified structure within the series, with a phenyl group at the 4-position and a methyl carboxylate group at the 3-position of the hexahydroquinoline. []

Properties

Product Name

2,7,7-TRIMETHYL-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-4-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

IUPAC Name

2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H26N4O2/c1-14-8-10-26-19(11-14)28-23(30)20-15(2)27-17-12-24(3,4)13-18(29)21(17)22(20)16-7-5-6-9-25-16/h5-11,22,27H,12-13H2,1-4H3,(H,26,28,30)

InChI Key

INRMUZSHRGJWHK-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.